molecular formula C6H4ClF3N2S B11759525 5-Chloro-2-(trifluoromethylthio)pyridine-3-amine

5-Chloro-2-(trifluoromethylthio)pyridine-3-amine

Cat. No.: B11759525
M. Wt: 228.62 g/mol
InChI Key: WTESFYZNKPIBAS-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethylthio)pyridine-3-amine: is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chlorine atom at the 5th position, a trifluoromethylthio group at the 2nd position, and an amine group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethylthio)pyridine-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-(trifluoromethylthio)pyridine, followed by amination at the 3rd position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and amination can be achieved using ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethylthio)pyridine-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or alkoxides in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions include substituted pyridines, sulfoxides, sulfones, and various coupled products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-2-(trifluoromethylthio)pyridine-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethylthio)pyridine-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The chlorine and amine groups contribute to the compound’s reactivity and ability to form hydrogen bonds, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(trifluoromethylthio)pyridine-3-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications .

Properties

Molecular Formula

C6H4ClF3N2S

Molecular Weight

228.62 g/mol

IUPAC Name

5-chloro-2-(trifluoromethylsulfanyl)pyridin-3-amine

InChI

InChI=1S/C6H4ClF3N2S/c7-3-1-4(11)5(12-2-3)13-6(8,9)10/h1-2H,11H2

InChI Key

WTESFYZNKPIBAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)SC(F)(F)F)Cl

Origin of Product

United States

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